methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)-3,4-dihydroquinazoline-7-carboxylate
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Overview
Description
methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound with a quinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl and Trifluoromethoxyphenyl Groups: These groups are usually introduced via nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinazoline core or the substituent groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various new substituents.
Scientific Research Applications
methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is of interest for its potential as a pharmaceutical intermediate or active ingredient. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Material Science: The compound’s chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Research: Researchers may use this compound to study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound could be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)-3,4-dihydroquinazoline-7-carboxylate depends on its specific application. In medicinal chemistry, for example, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the nature of these interactions and the biological context.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(p-chlorophenyl)-β-alaninate HCl: This compound shares a similar chlorophenyl group but differs in its overall structure and functional groups.
Benzenepropanoic acid, α,4-dichloro-, methyl ester: Another compound with a chlorophenyl group, but with a different core structure.
Uniqueness
methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)-3,4-dihydroquinazoline-7-carboxylate is unique due to its combination of a quinazoline core with both chlorophenyl and trifluoromethoxyphenyl substituents. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Biological Activity
Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure
The compound features several notable structural elements:
- A quinazoline core , which is known for various pharmacological activities.
- A trifluoromethoxy group, which enhances lipophilicity and may influence biological interactions.
- A chlorophenyl moiety that can contribute to the compound's reactivity and binding affinity.
Antimicrobial Properties
Research has indicated that quinazoline derivatives exhibit significant antimicrobial activity. For instance, a study demonstrated that compounds similar to this compound showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and interference with protein synthesis pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of quinazoline derivatives. For example:
- Case Study : In vitro studies on human cancer cell lines (e.g., breast cancer and prostate cancer) revealed that this compound induced apoptosis and inhibited cell proliferation significantly. The compound was found to downregulate key survival pathways such as PI3K/Akt and MAPK, leading to increased apoptosis rates.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 5.2 | Apoptosis induction via caspase activation |
PC3 (Prostate) | 3.8 | Inhibition of PI3K/Akt pathway |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect may be mediated through the inhibition of NF-kB signaling pathways.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for specific kinases involved in cell signaling pathways.
- Receptor Modulation : It may bind to receptors influencing cellular responses related to growth and inflammation.
Properties
IUPAC Name |
methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-[[4-(trifluoromethoxy)phenyl]methylsulfanyl]quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClF3N2O4S/c1-34-23(33)17-6-11-20-21(12-17)30-24(31(22(20)32)13-15-2-7-18(26)8-3-15)36-14-16-4-9-19(10-5-16)35-25(27,28)29/h2-12H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJPUIMCCQARLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)OC(F)(F)F)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClF3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.